![molecular formula C12H10N2S B13614648 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features an ethynylphenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
科学研究应用
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of 5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylphenyl group can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
相似化合物的比较
Similar Compounds
1,3,5-Tris[(4’-ethynylphenyl)ethynyl]benzene: A compound with multiple ethynylphenyl groups, used in materials science.
Erlotinib hydrochloride: A quinazoline derivative with an ethynylphenyl group, used as an anticancer agent.
Uniqueness
5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and an ethynylphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
属性
分子式 |
C12H10N2S |
|---|---|
分子量 |
214.29 g/mol |
IUPAC 名称 |
5-[(3-ethynylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10N2S/c1-2-9-4-3-5-10(6-9)7-11-8-14-12(13)15-11/h1,3-6,8H,7H2,(H2,13,14) |
InChI 键 |
CTZDQTIKJCENCV-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC(=C1)CC2=CN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



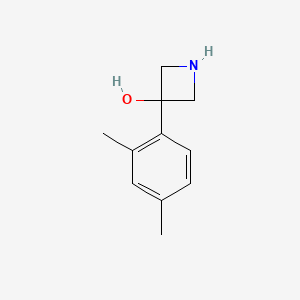

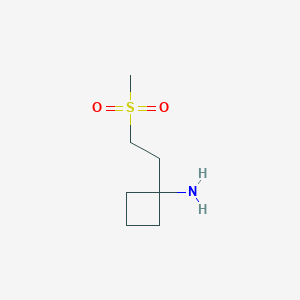


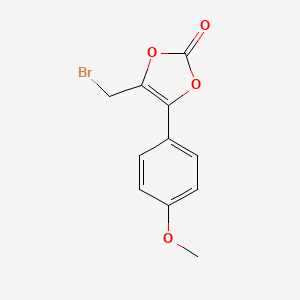

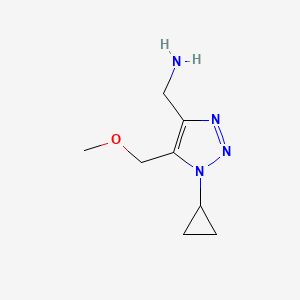
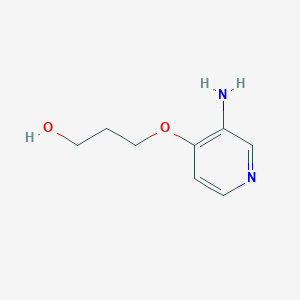


![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
